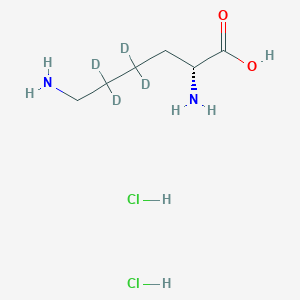
D-Lysine-d4 (dihydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Lysine-d4 (dihydrochloride) is a deuterium-labeled form of D-Lysine, an essential amino acid. The incorporation of deuterium, a stable isotope of hydrogen, into the lysine molecule enhances its utility in various scientific research applications. This compound is particularly valuable in the fields of pharmacokinetics, drug metabolism, and mass spectrometry due to its unique isotopic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of D-Lysine-d4 (dihydrochloride) involves the deuteration of D-Lysine. This process typically includes the following steps:
Deuteration: The introduction of deuterium atoms into the lysine molecule. This can be achieved through catalytic exchange reactions using deuterium gas or deuterated solvents.
Hydrochloride Formation: The deuterated lysine is then reacted with hydrochloric acid to form the dihydrochloride salt
Industrial Production Methods: Industrial production of D-Lysine-d4 (dihydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high isotopic purity and consistency. The final product is typically purified through crystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions: D-Lysine-d4 (dihydrochloride) can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form corresponding oxides.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions where deuterium atoms can be replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield deuterated lysine oxides, while reduction may produce deuterated lysine alcohols .
Applications De Recherche Scientifique
D-Lysine-d4 (dihydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in mass spectrometry for quantifying lysine and its derivatives.
Biology: Employed in stable isotope labeling by amino acids in cell culture (SILAC) for studying protein dynamics and interactions.
Medicine: Utilized in pharmacokinetic studies to track the metabolism and distribution of lysine-containing drugs.
Industry: Applied in the development of deuterated drugs with improved pharmacokinetic profiles .
Mécanisme D'action
The mechanism of action of D-Lysine-d4 (dihydrochloride) is primarily related to its role as a labeled amino acid. In biological systems, it can be incorporated into proteins, allowing researchers to trace and quantify protein synthesis and degradation. The deuterium atoms provide a distinct mass difference, making it easier to detect and analyze using mass spectrometry. This compound does not have a specific molecular target but is used as a tracer in various biochemical pathways .
Comparaison Avec Des Composés Similaires
L-Lysine-d4 (dihydrochloride): The L-isomer of lysine labeled with deuterium.
DL-Lysine-4,4,5,5-d4 (dihydrochloride): A racemic mixture of D- and L-lysine labeled with deuterium .
Comparison:
Isomeric Form: D-Lysine-d4 (dihydrochloride) is the D-isomer, while L-Lysine-d4 (dihydrochloride) is the L-isomer. The DL-Lysine-4,4,5,5-d4 (dihydrochloride) contains both isomers.
Applications: D-Lysine-d4 (dihydrochloride) is often preferred in studies requiring the D-isomer, while L-Lysine-d4 (dihydrochloride) is used for studies involving the L-isomer.
Propriétés
Formule moléculaire |
C6H16Cl2N2O2 |
|---|---|
Poids moléculaire |
223.13 g/mol |
Nom IUPAC |
(2R)-2,6-diamino-4,4,5,5-tetradeuteriohexanoic acid;dihydrochloride |
InChI |
InChI=1S/C6H14N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H/t5-;;/m1../s1/i1D2,2D2;; |
Clé InChI |
JBBURJFZIMRPCZ-AYBNVTFNSA-N |
SMILES isomérique |
[2H]C([2H])(C[C@H](C(=O)O)N)C([2H])([2H])CN.Cl.Cl |
SMILES canonique |
C(CCN)CC(C(=O)O)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


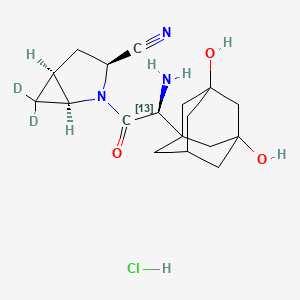

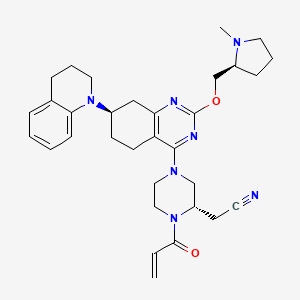
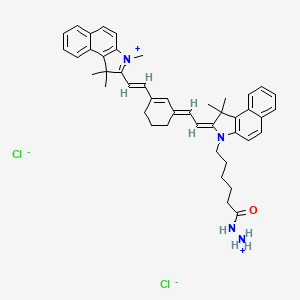

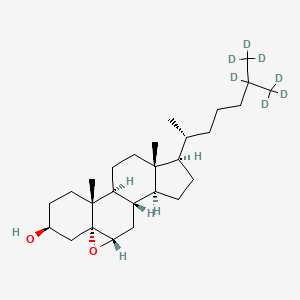
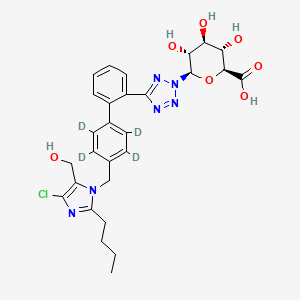



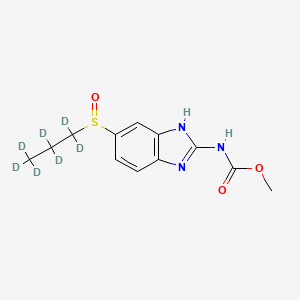
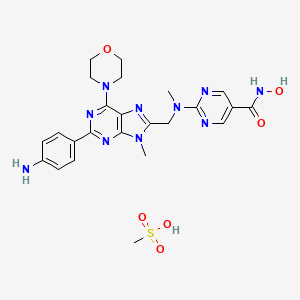

![N-[(3R)-1-cyanopyrrolidin-3-yl]-3-(2-phenoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B12413795.png)
